

# A Comparative Guide to Chromate-Free Passivization on Aluminum Alloys

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For Researchers, Scientists, and Drug Development Professionals

The stringent environmental and health regulations surrounding the use of hexavalent chromium have catalyzed the development of numerous chromate-free passivation treatments for aluminum alloys. This guide provides an objective comparison of the performance of these alternatives against the traditional chromate conversion coatings (CCCs), supported by experimental data. The focus is on key performance indicators critical for various applications: corrosion resistance, paint adhesion, and electrical conductivity.

## Performance Comparison of Passivization Treatments

The following tables summarize the performance of various chromate-free passivation treatments compared to conventional hexavalent chromate coatings on common aluminum alloys.

Table 1: Corrosion Resistance Performance (Salt Spray Test - ASTM B117)



Passivation Treatment	Aluminum Alloy	Salt Spray Duration (hours) without Significant Corrosion	Reference(s)
Hexavalent Chromate (Control)	2024-T3	> 336	[1]
7075-T6	> 336	[1]	
6061-T6	> 336	[2]	
Trivalent Chromium Process (TCP)	2024-T3	168 - > 500	[3][4]
7075-T6	96 - 336	[1]	_
6061-T6	> 336	[2]	_
Cerium-Based Conversion Coating	7075-T6	> 168 (with 5 min immersion)	
Titanium/Zirconium- Based	5556	First corrosion spots after 170 hours (vs. 160 for chromate)	
Permanganate-Based	2024-T3	No surface corrosion after 336 hours	[2]
7075-T6	No surface corrosion after 336 hours	[2]	
6061-T6	No surface corrosion after 336 hours	[2]	
Silane Treatment (e.g., BTSE)	Pure Aluminum	Better corrosion protection than chromate	[5]

Table 2: Paint Adhesion Performance



Passivation Treatment	Aluminum Alloy	Adhesion Test Method	Adhesion Results	Reference(s)
Hexavalent Chromate (Control)	D16, V95	GOST 15140	1 point (highest rating)	[6]
Trivalent Chromium Process (TCP)	Various	ASTM D3359 Method A & B	Meets or exceeds requirements	[3]
Chromate-Free (Formulation no. 1)	D16, V95	GOST 15140	1 point (highest rating)	[6]
Silane Treatment (γ-APS/BTSE)	Pure Aluminum	Not specified	Provided better adhesion than chromate	[5]
Permanganate- Based	Not specified	Not specified	As good as or better than chromate-based systems	[2]

Table 3: Electrical Contact Resistance (ECR)

Passivation Treatment	Aluminum Alloy	ECR Value	Reference(s)
Trivalent Chromium Process (TCP)	Not specified	Low Electrical Resistance (meets MIL-DTL-81706B)	[3]
Mo/Ti-Based Conversion Coating	AA6063	2.799 x 10 <sup>-3</sup> Ohm/in. <sup>2</sup>	[7]
Ti/Zr-Based Conversion Layer	AA5182	Not specified, but present	[8]



## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and validation of performance data. Below are outlines of typical experimental protocols for the application of various passivation treatments.

- 1. Trivalent Chromium Process (TCP) on Aluminum Alloy 2024-T3
- Pre-treatment:
  - Alkaline Cleaning: Immersion in an alkaline cleaning solution to remove organic contaminants.
  - o Rinsing: Thorough rinsing with deionized water.
  - Deoxidizing/Etching: Immersion in a deoxidizing solution to remove the native oxide layer and intermetallic compounds.
  - Rinsing: Thorough rinsing with deionized water.
- TCP Application:
  - Immersion: Immersion in a trivalent chromium bath (e.g., containing chromium sulfate and potassium hexafluorozirconate) for 2.5 to 10 minutes at a temperature of 25°C to 42°C.[1]
  - Rinsing: Rinsing with deionized water.
- Post-treatment (Optional but recommended for enhanced corrosion resistance):
  - Peroxide or Permanganate Rinse: Immersion in a dilute peroxide or permanganate solution.[1]
  - Drying: Air drying or forced air drying.
- 2. Cerium-Based Conversion Coating (CeCC) on Aluminum Alloy 7075-T6
- Pre-treatment:



- Degreasing: Sonication in acetone followed by alkaline cleaning.
- Rinsing: Rinsing with deionized water.
- Acid Activation: Immersion in a nitric acid solution.
- Rinsing: Rinsing with deionized water.
- CeCC Application:
  - Immersion: Immersion in a solution containing cerium chloride (CeCl₃) and hydrogen peroxide (H₂O₂) for a duration ranging from 30 seconds to 5 minutes or longer.
  - Rinsing: Rinsing with deionized water.
  - Drying: Air drying.
- 3. Silane Treatment (y-aminopropyltriethoxysilane y-APS)
- Pre-treatment:
  - Cleaning: Thoroughly wash and dry the aluminum surface.
- Silane Solution Preparation:
  - Prepare a 2% solution of y-APS in dry acetone.
- Application:
  - Immersion: Immerse the aluminum substrate in the silane solution for 30 seconds.
  - Rinsing: Rinse the surface with acetone.[9]
  - Curing: Allow the surface to air-dry. The treated surface can be stored for later use.[9] For some applications, oven curing at 110-120°C for 30-45 minutes may be employed.[10]
- 4. Ti/Zr-Based Conversion Coating (Alodine 5200)
- Pre-treatment:



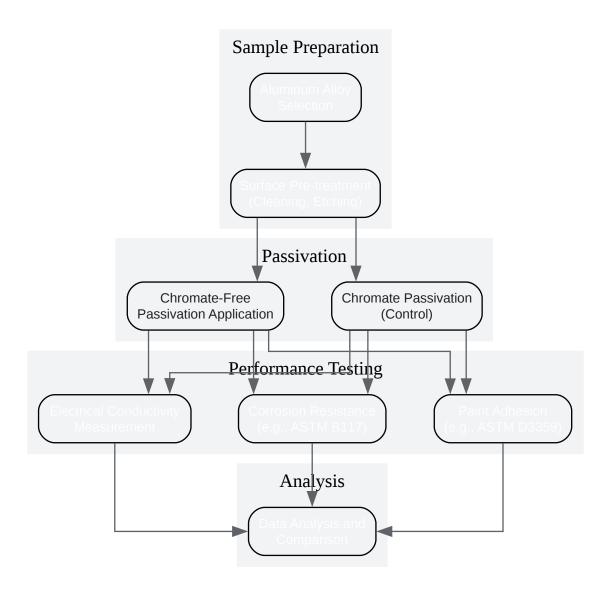
- Cleaning: Use a suitable cleaner to remove soil.
- o Rinsing: Thoroughly rinse with water.
- Application (Immersion):
  - Bath Preparation: Prepare a solution with 15 to 75 liters of Alodine 5200 per 1000 liters of water. For rinsable applications, adjust the pH to 3.0-3.6 with Parco Neutralizer 700.[11]
  - Immersion: Immerse the aluminum parts for 5 to 180 seconds at a temperature of 20°C to 50°C.[11]
  - Rinsing: Rinse with water.
  - Drying: Dry the parts.

## Visualizing the Process and Performance Relationships

Experimental Workflow for Passivation Performance Evaluation

The following diagram illustrates a generalized workflow for the experimental evaluation of passivation coatings on aluminum alloys.





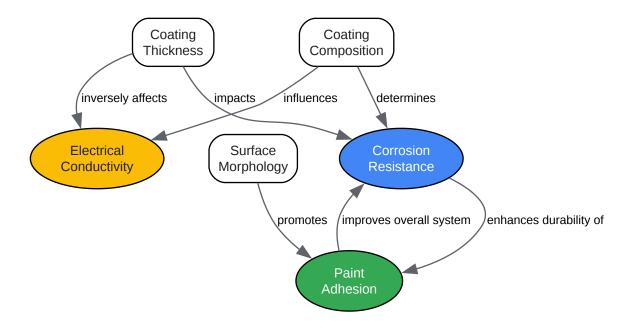
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Caption: Generalized experimental workflow for evaluating passivation performance.

Logical Relationships of Passivation Performance Attributes

This diagram illustrates the interplay between the key performance attributes of passivation coatings.





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